molecular formula C10H9NO3 B12882583 5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one CAS No. 158664-59-6

5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one

Cat. No.: B12882583
CAS No.: 158664-59-6
M. Wt: 191.18 g/mol
InChI Key: SSXIPELMEFBFDH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-phenyl-3-oxobutanoic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of 3-oxo-2-methyl-4-phenylisoxazol-5(2H)-one.

    Reduction: Formation of 3-hydroxy-2-methyl-4-phenylisoxazolidine.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methyl-4-phenylisoxazole: Lacks the ketone group at the 5-position.

    2-Methyl-4-phenylisoxazol-5(2H)-one: Lacks the hydroxyl group at the 3-position.

    3-Hydroxy-4-phenylisoxazol-5(2H)-one: Lacks the methyl group at the 2-position.

Uniqueness

3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect its solubility, stability, and interaction with other molecules.

Properties

CAS No.

158664-59-6

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-hydroxy-2-methyl-4-phenyl-1,2-oxazol-3-one

InChI

InChI=1S/C10H9NO3/c1-11-9(12)8(10(13)14-11)7-5-3-2-4-6-7/h2-6,13H,1H3

InChI Key

SSXIPELMEFBFDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(O1)O)C2=CC=CC=C2

Origin of Product

United States

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